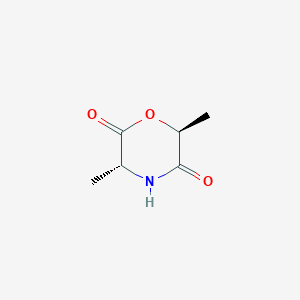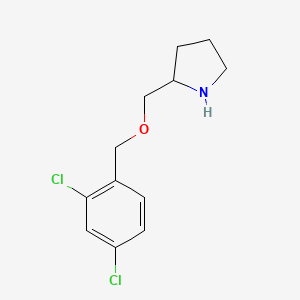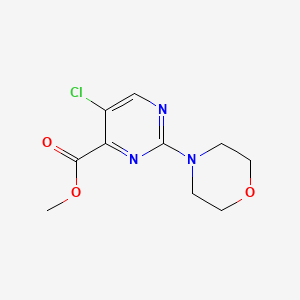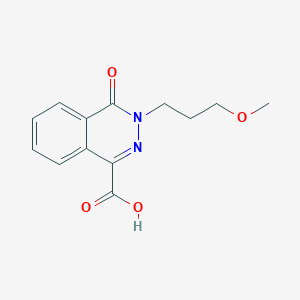
2-(Aminomethyl)pyridin-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)pyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C₆H₉N₃ • 2 (HCl) and a molecular weight of 196.08 g/mol . . This compound is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)pyridin-3-amine dihydrochloride typically involves the reaction of 2-picolylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The general reaction scheme is as follows:
Starting Material: 2-Picolylamine (C₆H₈N₂)
Reagent: Hydrochloric acid (HCl)
Reaction Conditions: The reaction is typically carried out at room temperature with stirring until the formation of the dihydrochloride salt is complete.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product.
化学反応の分析
Types of Reactions
2-(Aminomethyl)pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
2-(Aminomethyl)pyridin-3-amine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a precursor for the synthesis of various ionic liquids and chelating ligands.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Aminomethyl)pyridin-3-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .
類似化合物との比較
Similar Compounds
2-Picolylamine: An organic compound with the formula H₂NCH₂C₅H₄N, commonly used as a bidentate ligand.
2-Aminopyridine: An isomeric aminopyridine used in the production of various drugs.
Uniqueness
2-(Aminomethyl)pyridin-3-amine dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its dihydrochloride form enhances its solubility and stability, making it suitable for various research and industrial purposes.
特性
分子式 |
C6H11Cl2N3 |
|---|---|
分子量 |
196.07 g/mol |
IUPAC名 |
2-(aminomethyl)pyridin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H9N3.2ClH/c7-4-6-5(8)2-1-3-9-6;;/h1-3H,4,7-8H2;2*1H |
InChIキー |
OKVJQDSWDXGKHF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)CN)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B11809294.png)






![Ethyl 7-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B11809329.png)




